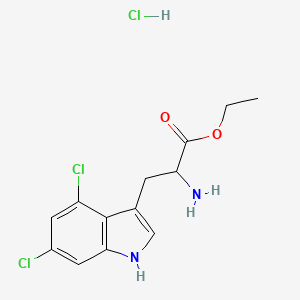
2-(Trifluoromethyl)-1H-indole-5-sulfonylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethyl)-1H-indole-5-sulfonylchloride is a compound that combines the structural features of indole and trifluoromethyl groups. Indole compounds are widely found in nature and are known for their bioactivity, making them valuable in medicine, food additives, and other fields . The trifluoromethyl group is often applied to materials, pesticides, and pharmaceuticals due to its ability to enhance polarity, stability, and lipophilicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 2-(Trifluoromethyl)-1H-indole-5-sulfonylchloride involves the use of CF3SO2Na under metal-free conditions. This method selectively introduces the trifluoromethyl group to the indole at the C2 position . The desired product can be obtained in a yield of 0.7 g .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of environmentally friendly and cheap sources of trifluoromethyl, such as CF3SO2Na, suggests potential scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-1H-indole-5-sulfonylchloride undergoes various types of reactions, including:
Oxidation: The trifluoromethyl group can participate in oxidation reactions.
Reduction: The indole ring can undergo reduction under specific conditions.
Substitution: The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonyl chloride group.
Major Products Formed
Oxidation: Products include oxidized derivatives of the indole ring.
Reduction: Reduced indole derivatives.
Substitution: Products include sulfonamide and sulfonate esters.
Scientific Research Applications
2-(Trifluoromethyl)-1H-indole-5-sulfonylchloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-1H-indole-5-sulfonylchloride involves its interaction with molecular targets through its trifluoromethyl and sulfonyl chloride groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins . The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)indole: Similar structure but lacks the sulfonyl chloride group.
Trifluoromethylated indoles: Various derivatives with different functional groups.
Uniqueness
2-(Trifluoromethyl)-1H-indole-5-sulfonylchloride is unique due to the presence of both the trifluoromethyl and sulfonyl chloride groups, which confer distinct chemical reactivity and potential bioactivity .
Properties
Molecular Formula |
C9H5ClF3NO2S |
|---|---|
Molecular Weight |
283.66 g/mol |
IUPAC Name |
2-(trifluoromethyl)-1H-indole-5-sulfonyl chloride |
InChI |
InChI=1S/C9H5ClF3NO2S/c10-17(15,16)6-1-2-7-5(3-6)4-8(14-7)9(11,12)13/h1-4,14H |
InChI Key |
GLNPFLRDVZQMBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)C=C(N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


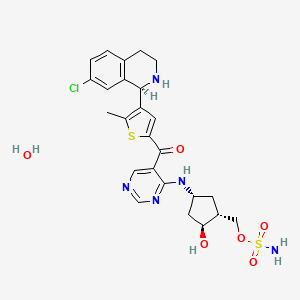
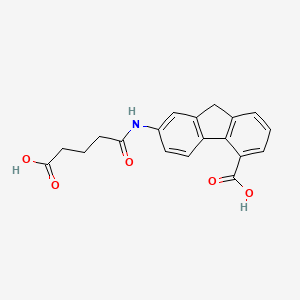
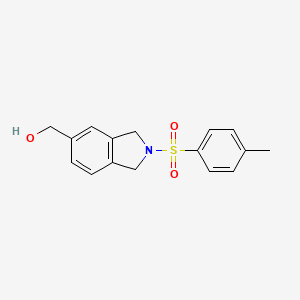


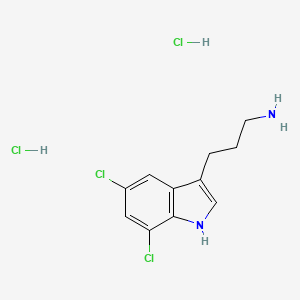
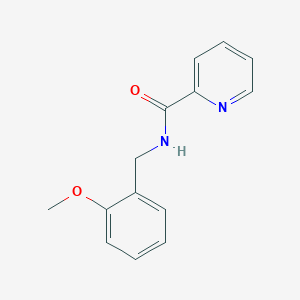
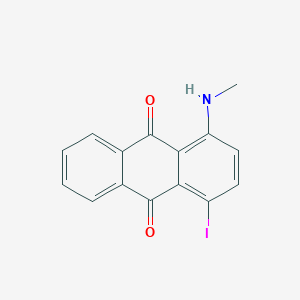
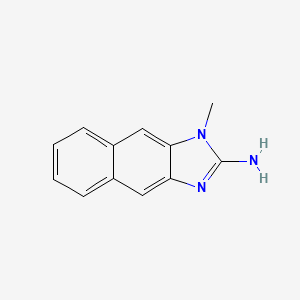
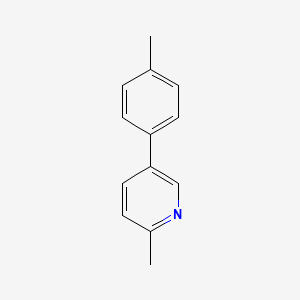
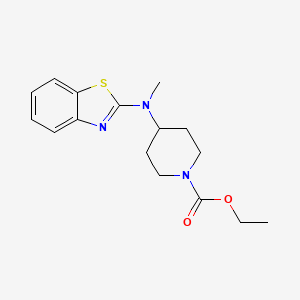
![2-Propenenitrile, 2-methyl-3-[2-(methylsulfonyl)phenyl]-](/img/structure/B13134704.png)
